REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[C:8]([OH:9])=[CH:7][CH:6]=[C:5]([CH2:10][OH:11])[N:4]=1.[CH:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.B(F)(F)F.CCOCC>>[OH:11][CH2:10][C:5]1[CH:6]=[CH:7][C:8]2[O:9][CH:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[O:1][CH2:2][C:3]=2[N:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
OCC1=NC(=CC=C1O)CO
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a stirred suspension of 31 g
|
Type
|
CUSTOM
|
Details
|
, and the excess benzaldehyde removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
after standing at room temperature
|
Type
|
ADDITION
|
Details
|
is added to 75 ml
|
Type
|
EXTRACTION
|
Details
|
of a 10M aqueous sodium hydroxide solution, and the product extracted into methylene dichloride
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to 100 ml
|
Type
|
ADDITION
|
Details
|
and the methylene dichloride diluted with n-hexane
|
Type
|
CUSTOM
|
Details
|
The crude product which crystallizes
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Further purification
|
Type
|
CUSTOM
|
Details
|
is effected by recrystallization from acetone-n-hexane, 22.1 g
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OCC=1C=CC=2OC(OCC2N1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |